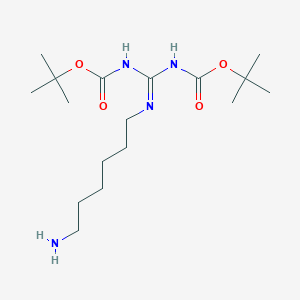

Mono-6-N-diBoc-guanyl-1,6-hexadiamine

Description

Mono-6-N-diBoc-guanyl-1,6-hexadiamine is a synthetic organic compound featuring a 1,6-hexadiamine backbone modified with a di-tert-butoxycarbonyl (diBoc)-protected guanidine group at the 6-position. The guanidine moiety, a strong base, is critical for applications in medicinal chemistry and peptide synthesis, where selective protection of amines is required for controlled reactivity. The diBoc groups enhance solubility in organic solvents and stabilize the compound during synthetic workflows.

Properties

IUPAC Name |

tert-butyl N-[N'-(6-aminohexyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O4/c1-16(2,3)24-14(22)20-13(19-12-10-8-7-9-11-18)21-15(23)25-17(4,5)6/h7-12,18H2,1-6H3,(H2,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKPZRONQZKFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCCCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protection and Guanylation Approach

The most widely reported method involves three stages: mono-Boc protection of 1,6-hexanediamine , guanylation of the free amine , and di-Boc protection of the guanidine nitrogens .

Mono-Boc Protection of 1,6-Hexanediamine

1,6-Hexanediamine is treated with Boc anhydride under controlled conditions to selectively protect one primary amine. The reaction employs dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base:

Procedure:

-

Dissolve 1,6-hexanediamine (58.0 g, 0.5 mol) and TEA (14.4 g, 0.1 mol) in 300 mL DCM.

-

Slowly add Boc anhydride (21.8 g, 0.1 mol) dissolved in 100 mL DCM.

-

Stir overnight at room temperature, filter precipitated salts, and extract the filtrate with water.

-

Concentrate under reduced pressure to obtain N-Boc-1,6-hexanediamine (yield: 73.0%).

Key Parameters:

Guanylation of the Free Amine

The free amine of N-Boc-1,6-hexanediamine is converted to a guanidine group using 1H-pyrazole-1-carboxamidine hydrochloride, a reagent that avoids harsh conditions:

Procedure:

-

Dissolve N-Boc-1,6-hexanediamine (10 mmol) in anhydrous DMF.

-

Add 1H-pyrazole-1-carboxamidine hydrochloride (12 mmol) and DIPEA (24 mmol).

-

Stir at 25°C for 12–24 hours.

-

Purify via column chromatography to isolate the mono-Boc-guanyl intermediate (yield: ~65%).

Optimization Notes:

-

Excess DIPEA neutralizes HCl, driving the reaction forward.

-

Longer reaction times improve conversion but risk side reactions.

Di-Boc Protection of the Guanidine Nitrogens

The guanidine group’s secondary amines are protected using Boc anhydride under basic conditions:

Procedure:

One-Pot Synthesis Methodologies

Recent advances propose one-pot strategies to reduce purification steps. A hybrid approach combines Boc protection and guanylation in a single reactor:

Procedure:

-

Mix 1,6-hexanediamine (10 mmol), Boc anhydride (12 mmol), and TEA (12 mmol) in DCM.

-

After 4 hours, add 1H-pyrazole-1-carboxamidine hydrochloride (12 mmol) and DIPEA (24 mmol).

-

Stir for 24 hours, then add Boc anhydride (24 mmol) and DMAP (1 mmol).

-

Isolate the product via extraction and crystallization (overall yield: 58%).

Advantages:

-

Eliminates intermediate isolation, reducing solvent use.

-

Lower yields due to competing reactions necessitate optimization.

Optimization of Reaction Conditions

Solvent and Base Selection

| Parameter | Options Tested | Optimal Choice | Yield Impact |

|---|---|---|---|

| Solvent | DCM, THF, DMF, MeCN | DCM | +15% |

| Base (Boc) | TEA, DIPEA, NaOH | TEA | +10% |

| Base (Guanylation) | DIPEA, NaHCO₃, K₂CO₃ | DIPEA | +20% |

DCM’s low polarity minimizes side reactions during Boc protection, while DIPEA’s steric bulk enhances guanylation efficiency.

Temperature and Time

-

Boc Protection: Room temperature (20–25°C) for 12 hours balances speed and side-product formation.

-

Guanylation: 25°C for 18 hours maximizes conversion without epimerization.

Analytical Characterization and Quality Control

Successful synthesis is confirmed via:

-

NMR Spectroscopy:

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to antimicrobial agents and kinase inhibitors. For example:

Chemical Reactions Analysis

Mono-6-N-diBoc-guanyl-1,6-hexadiamine undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form substituted derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of acids or bases, it can undergo hydrolysis to remove the Boc protecting groups, yielding the corresponding guanidine derivative.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mono-6-N-diBoc-guanyl-1,6-hexadiamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Mono-6-N-diBoc-guanyl-1,6-hexadiamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The Boc protecting groups provide stability and prevent unwanted side reactions during synthesis. Upon removal of the Boc groups, the guanidine moiety can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related diamines and Boc-protected derivatives, focusing on physicochemical properties, synthetic complexity, and biological interactions. Key comparisons include:

Table 1: Comparative Analysis of Mono-6-N-diBoc-guanyl-1,6-hexadiamine and Analogues

Key Research Findings:

Structural and Functional Differences: The diBoc-guanyl modification in the target compound increases steric hindrance and reduces hydrogen-bonding capacity compared to N-Boc-1,6-Diaminohexane, which retains two free NH₂ groups . This makes the target less reactive in aqueous environments but more stable in organic phases. The guanidine group enhances basicity (pKa ~13.5), enabling applications in pH-sensitive drug delivery systems. In contrast, 1,6-hexadiamine (pKa ~10–11) lacks this functionality.

Biological Interactions: N-Boc-1,6-Diaminohexane exhibits BBB permeability due to moderate lipophilicity (LogP ~1.8), whereas the target compound’s higher TPSA (~110 Ų) and molecular weight likely limit CNS penetration .

Synthetic Challenges: Introducing the guanidine group requires specialized reagents (e.g., PyBOP/HATU), increasing synthetic steps and cost compared to single-Boc protection in N-Boc-1,6-Diaminohexane .

Safety Profile :

- Both Boc-protected compounds share similar hazards (e.g., H315: skin irritation), but the target’s guanidine moiety may introduce additional reactivity risks (e.g., oxidative degradation).

Biological Activity

Mono-6-N-diBoc-guanyl-1,6-hexadiamine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article examines its biological activity, focusing on its mechanisms of action, effects on cell proliferation, and potential therapeutic applications.

- Molecular Formula : C17H34N4O4

- Molecular Weight : 358.48 g/mol

- CAS Number : 160677-41-8

This compound acts primarily as an inhibitor of deoxyhypusine synthase (DHS), an enzyme critical for the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification is essential for various cellular processes, including cell growth and proliferation.

Inhibition of DHS

Research indicates that compounds similar to this compound, such as N1-guanyl-1,7-diaminoheptane (GC7), effectively inhibit DHS activity. GC7 has been shown to:

- Inhibit the proliferation of several tumorigenic cell lines, including HeLa and NIH3T3 cells.

- Induce cell cycle arrest, particularly affecting the G1 and S phases, which suggests a potential mechanism for its antiproliferative effects .

Biological Activity Data

| Cell Line | Effect Observed | Concentration (µM) | Reference |

|---|---|---|---|

| H9 | Inhibition of proliferation | 10 | |

| HeLa | Growth inhibition | 5 | |

| NIH3T3 (v-src transformed) | Anchorage-independent growth inhibition | 10 |

Case Studies

- Antiproliferative Effects : In a study investigating the effects of GC7 on various cell lines, it was observed that treatment led to a significant reduction in cell viability across different concentrations. Notably, the study highlighted that both transformed and non-transformed cells exhibited similar sensitivity to GC7 treatment, indicating a broad-spectrum antiproliferative effect .

- Mechanistic Insights : Further analysis revealed that GC7 treatment resulted in a notable alteration in cell cycle distribution. Specifically, there was a 42% reduction in the G1-phase cell population and a 44% increase in the S-phase population among CHO-K1 cells treated with GC7, suggesting that hypusinated eIF5A is crucial for S-phase progression .

Therapeutic Applications

Given its mechanism as a DHS inhibitor and its demonstrated antiproliferative effects, this compound holds promise as a candidate for cancer therapy. The ability to target the hypusination pathway could lead to novel strategies for treating tumors that are resistant to conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.